molecular formula C19H17IN2O4 B4867143 N-(4-iodophenyl)-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide

N-(4-iodophenyl)-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide

Cat. No.: B4867143
M. Wt: 464.3 g/mol
InChI Key: UDUCACOPARGPGL-UHFFFAOYSA-N
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Description

N-(4-iodophenyl)-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide: is a complex organic compound that features a unique structure combining an iodophenyl group, a methoxypropyl chain, and a dioxoisoindole carboxamide moiety

Properties

IUPAC Name

N-(4-iodophenyl)-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17IN2O4/c1-26-10-2-9-22-18(24)15-8-3-12(11-16(15)19(22)25)17(23)21-14-6-4-13(20)5-7-14/h3-8,11H,2,9-10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDUCACOPARGPGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17IN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-iodophenyl)-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the iodophenyl intermediate, followed by the introduction of the methoxypropyl chain and the formation of the dioxoisoindole carboxamide structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistency, scalability, and cost-effectiveness while adhering to safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

N-(4-iodophenyl)-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.

    Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

N-(4-iodophenyl)-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide: has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-iodophenyl)-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide
  • N-(4-chlorophenyl)-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide
  • N-(4-bromophenyl)-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide

Uniqueness

N-(4-iodophenyl)-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide: is unique due to the presence of the iodophenyl group, which imparts distinct chemical properties and reactivity compared to its fluorinated, chlorinated, or brominated analogs. This uniqueness can influence its biological activity, making it a valuable compound for specific research applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-iodophenyl)-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide
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N-(4-iodophenyl)-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide

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